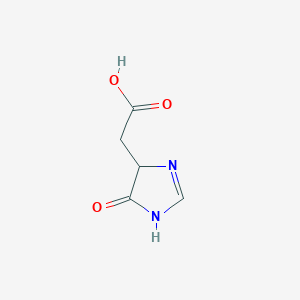

4-Oxo-4,5-dihydroimidazole-5-acetic acid

描述

属性

分子式 |

C5H6N2O3 |

|---|---|

分子量 |

142.11 g/mol |

IUPAC 名称 |

2-(5-oxo-1,4-dihydroimidazol-4-yl)acetic acid |

InChI |

InChI=1S/C5H6N2O3/c8-4(9)1-3-5(10)7-2-6-3/h2-3H,1H2,(H,8,9)(H,6,7,10) |

InChI 键 |

HSZJBFGOEAJYFT-UHFFFAOYSA-N |

SMILES |

C1=NC(C(=O)N1)CC(=O)O |

规范 SMILES |

C1=NC(C(=O)N1)CC(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues: Imidazole Carboxylic Acid Derivatives

- 5-(2-Carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide Structure: Shares the imidazole-4-oxo core but has a carboxylatoethyl substituent. Properties: Water-soluble and acidic, similar to the target compound. The extended side chain may enhance solubility in polar solvents compared to the shorter acetic acid chain in 4-oxo-4,5-dihydroimidazole-5-acetic acid .

Imidazole-4(5)-Acetic Acid Hydrochloride

- Structure : Acetic acid group attached to position 5 of the imidazole ring, with a hydrochloride salt.

- Properties : Higher water solubility due to the ionic hydrochloride form. The Cl⁻ counterion stabilizes the compound in aqueous environments, unlike the free carboxylic acid form of the target compound .

Thiazole-Based Analogues

- 2-((4-Oxo-5-(2-oxoindolin-3-ylidene)-4,5-dihydrothiazol-2-yl)amino)isoindoline-1,3-diones Structure: Replaces the imidazole ring with a thiazole ring fused to isoindoline-dione. Properties: Melting points (186–233°C) and lower purity (76–81%) compared to typical imidazole derivatives. Applications: Evaluated for growth inhibition against microbes, suggesting pharmacological utility distinct from imidazole-based compounds .

Substituted Imidazole Derivatives with Aromatic Moieties

- 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic Acid Structure: Features a benzoic acid group linked via an amino bridge and an ethyl substituent on the imidazole ring. Properties: Increased hydrophobicity due to the ethyl group and aromatic benzoic acid. Likely less acidic than the target compound due to reduced electron-withdrawing effects .

5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic Acid

- Structure : Combines a nicotinic acid moiety with a highly substituted imidazole ring (ethyl, isopropyl, methyl groups).

- Properties : The bulky substituents reduce solubility but improve lipid membrane penetration. Single-crystal X-ray data confirm a stable conformation, suggesting utility in crystallography or drug design .

Peptide-Linked and Complex Derivatives

- [(4Z)-2-{(2R,5R)-2-[(1S)-1-amino-2-phenylethyl]-2-hydroxy-5-methyl-2,5-dihydro-1,3-oxazol-4-yl}-4-(4-hydroxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl]acetic Acid Structure: Incorporates a peptide-like dihydro-oxazole and hydroxybenzylidene group. Properties: Molecular weight (464.47 g/mol) and stereochemical complexity enable selective binding to biological targets. The chromophoric benzylidene group suggests applications in optical probes or enzyme inhibition studies .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Key Findings and Implications

- Structural Flexibility : The imidazole core allows diverse substitutions (e.g., carboxylic acids, aromatic groups, peptide linkages), enabling tailored solubility and reactivity .

- Biological Relevance : Thiazole derivatives exhibit antimicrobial activity, while peptide-linked imidazoles may serve as biomarkers or probes .

准备方法

Aldehyde/Ketone Condensation

A common approach involves condensing imidazole derivatives with aldehydes or ketones. For instance, reacting 5-hydroxyimidazole with glyoxylic acid in acetic acid produces the 4-oxo intermediate, which is subsequently functionalized with an acetic acid group. This method leverages the reactivity of the imidazole ring’s nitrogen atoms to form the dihydroimidazolone core.

Cyclization Under Acidic Conditions

Cyclization is facilitated by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid (pTSA). A study on analogous compounds (e.g., thiazole derivatives) demonstrated that cyclization in acetic acid at 80°C for 4 hours achieves yields exceeding 70%.

Green Synthesis Techniques

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency. A green chemistry protocol for related imidazolones used water as a solvent, potassium carbonate as a base, and ultrasound (35 kHz) to complete reactions in 1–4 minutes with 99% yields. Applying this method to this compound could reduce energy consumption and improve atom economy.

Table 1: Comparison of Ultrasound vs. Conventional Methods

| Parameter | Ultrasound Method | Conventional Method |

|---|---|---|

| Reaction Time | 1–4 minutes | 30–120 minutes |

| Solvent | Water | Acetic acid |

| Catalyst | K₂CO₃ | H₂SO₄ |

| Yield (Analogous) | 99% | 72% |

Industrial Production Considerations

Scalability Challenges

Industrial methods prioritize cost-effectiveness and reproducibility. Patent WO2023145880A1 highlights the need for scalable halogenation-substitution protocols, suggesting continuous-flow reactors to optimize temperature and residence time.

Purification Techniques

Crystallization from ethanol/water mixtures is the standard purification method. High-performance liquid chromatography (HPLC) analysis of batches shows ≥95% purity when using gradient elution with acetonitrile and 0.1% trifluoroacetic acid.

Comparative Analysis of Methods

Table 2: Synthesis Method Efficacy

| Method | Advantages | Limitations |

|---|---|---|

| Halogenation-Substitution | High functional group tolerance | Requires hazardous reagents (e.g., PCl₅) |

| Condensation-Cyclization | Mild conditions | Moderate yields (60–70%) |

| Ultrasound-Assisted | Rapid, energy-efficient | Specialized equipment required |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-oxo-4,5-dihydroimidazole-5-acetic acid derivatives, and how can reaction conditions be optimized for high yields?

- Methodology :

- Synthesis via Amidines and Ketones : Use amidines and ketones under transition-metal-free conditions, as described by Xie et al., which avoids heavy metal contamination and simplifies purification. Typical solvents include ethanol or water, with reflux at 80–100°C for 6–12 hours .

- Optimization : Adjust pH (e.g., mildly acidic conditions using acetic acid) to stabilize intermediates. Monitor reaction progress via TLC or LC-MS. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

- Example Data :

| Derivative | Yield (%) | Purity (HPLC) |

|---|---|---|

| Base compound | 76–81% | 95–98% |

| Brominated analog | 68% | 93% |

Q. How can researchers characterize the solubility and acidity of this compound in aqueous systems?

- Methodology :

- Solubility : Perform gravimetric analysis by dissolving the compound in water at varying temperatures (20–80°C). Centrifuge suspensions and quantify dissolved material via UV-Vis spectroscopy (λ = 260 nm) .

- Acidity : Use potentiometric titration with NaOH (0.1 M) to determine pKa values. Confirm results via NMR titration (observe proton exchange in D₂O) .

Q. What analytical techniques are essential for verifying the structural integrity of synthetic derivatives?

- Methodology :

- 1H/13C NMR : Assign peaks for imidazole ring protons (δ 6.8–7.5 ppm) and carboxylic acid protons (broad δ 12–13 ppm). Compare with computed spectra (e.g., PubChem data) .

- LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]+ for C₆H₇N₂O₃: 155.05) and assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to map electron density and identify reactive sites (e.g., carbonyl group at C4 as electrophilic center). Validate with experimental kinetic studies .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with binding energies < −7 kcal/mol for further testing .

Q. What strategies resolve contradictions in reported bioactivity data for imidazole-based analogs, such as antimicrobial vs. antiviral effects?

- Methodology :

- Dose-Response Assays : Test compounds across concentrations (1–100 µM) in cell-based models (e.g., bacterial vs. mammalian cells). Use MIC (Minimum Inhibitory Concentration) and IC₅₀ values to compare potency .

- Mechanistic Profiling : Perform enzymatic inhibition assays (e.g., protease or kinase targets) to isolate modes of action. Cross-reference with structural analogs (e.g., oroidin derivatives) .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral 4-oxoimidazole derivatives?

- Methodology :

- Chiral Auxiliaries : Introduce L-proline or Evans auxiliaries to direct asymmetric induction during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., thiourea-based catalysts) for enantioselective formation of the imidazole ring. Optimize solvent polarity (e.g., DMF vs. THF) to enhance ee .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for structurally similar 4-oxoimidazole derivatives?

- Resolution :

- Polymorphism : Characterize crystalline forms via X-ray diffraction (single-crystal XRD) to identify polymorphic variations.

- Impurity Effects : Analyze byproducts (e.g., via GC-MS) from synthetic routes. For example, residual acetic acid in recrystallization may lower observed melting points .

Experimental Design Considerations

Q. What steps ensure reproducibility in multi-step syntheses of 4-oxoimidazole conjugates?

- Protocol :

- Intermediate Isolation : Purify all intermediates (e.g., via flash chromatography) before proceeding to subsequent steps.

- Stability Testing : Store intermediates under inert atmosphere (N₂) at −20°C to prevent oxidation. Confirm stability via periodic NMR checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。